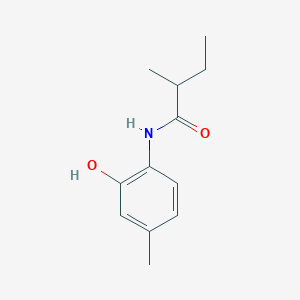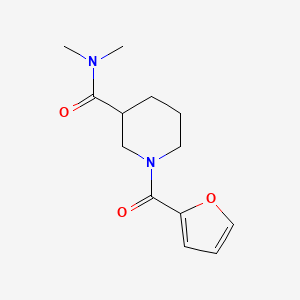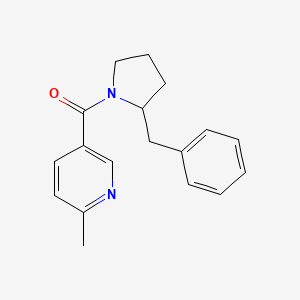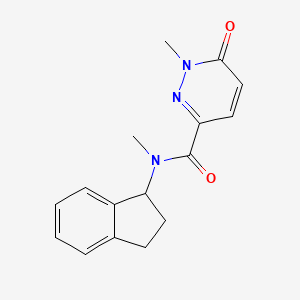
N-(2-hydroxy-4-methylphenyl)-2-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-4-methylphenyl)-2-methylbutanamide, also known as HMB, is a metabolite of the essential amino acid leucine. HMB has gained attention in the scientific community for its potential to enhance muscle growth and prevent muscle breakdown.
Mechanism of Action
The exact mechanism of action of N-(2-hydroxy-4-methylphenyl)-2-methylbutanamide is not fully understood. However, it is believed that N-(2-hydroxy-4-methylphenyl)-2-methylbutanamide works by increasing protein synthesis and reducing protein breakdown in muscle cells. N-(2-hydroxy-4-methylphenyl)-2-methylbutanamide may also activate signaling pathways that promote muscle growth and repair.
Biochemical and Physiological Effects
N-(2-hydroxy-4-methylphenyl)-2-methylbutanamide has been shown to increase muscle protein synthesis and reduce muscle protein breakdown, leading to an overall increase in muscle mass and strength. N-(2-hydroxy-4-methylphenyl)-2-methylbutanamide may also reduce muscle damage and inflammation caused by exercise. Additionally, N-(2-hydroxy-4-methylphenyl)-2-methylbutanamide may improve aerobic capacity and endurance.
Advantages and Limitations for Lab Experiments
N-(2-hydroxy-4-methylphenyl)-2-methylbutanamide has several advantages for lab experiments. It is a stable and easily synthesized compound that can be administered orally. However, there are also limitations to using N-(2-hydroxy-4-methylphenyl)-2-methylbutanamide in lab experiments. N-(2-hydroxy-4-methylphenyl)-2-methylbutanamide has a short half-life and may not be effective in all individuals. Additionally, the optimal dosage of N-(2-hydroxy-4-methylphenyl)-2-methylbutanamide for different populations is not well established.
Future Directions
There are several future directions for research on N-(2-hydroxy-4-methylphenyl)-2-methylbutanamide. Further studies are needed to determine the optimal dosage and duration of N-(2-hydroxy-4-methylphenyl)-2-methylbutanamide supplementation for different populations. Additionally, more research is needed to understand the exact mechanism of action of N-(2-hydroxy-4-methylphenyl)-2-methylbutanamide and its potential for improving athletic performance. N-(2-hydroxy-4-methylphenyl)-2-methylbutanamide may also have potential applications in clinical settings, such as in the treatment of muscle wasting disorders.
Synthesis Methods
N-(2-hydroxy-4-methylphenyl)-2-methylbutanamide can be synthesized by the reaction of leucine with alpha-ketoisocaproic acid, which is then converted to N-(2-hydroxy-4-methylphenyl)-2-methylbutanamide by the enzyme alpha-ketoisocaproate dioxygenase. N-(2-hydroxy-4-methylphenyl)-2-methylbutanamide can also be produced by the oxidation of the side chain of leucine by the enzyme 3-hydroxy-3-methylglutaryl-CoA lyase.
Scientific Research Applications
N-(2-hydroxy-4-methylphenyl)-2-methylbutanamide has been extensively researched for its potential to improve muscle growth and prevent muscle breakdown. Studies have shown that N-(2-hydroxy-4-methylphenyl)-2-methylbutanamide supplementation can increase muscle mass and strength in both trained and untrained individuals. N-(2-hydroxy-4-methylphenyl)-2-methylbutanamide has also been shown to reduce muscle damage and inflammation caused by exercise.
properties
IUPAC Name |
N-(2-hydroxy-4-methylphenyl)-2-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-4-9(3)12(15)13-10-6-5-8(2)7-11(10)14/h5-7,9,14H,4H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUAMBHVVGITIDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NC1=C(C=C(C=C1)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[1-(4-fluorophenyl)ethyl]-N,6-dimethylpyridine-3-carboxamide](/img/structure/B7493347.png)


![2-Methyl-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B7493377.png)


![1-[2-(4-Fluorophenyl)pyrrolidin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7493393.png)
![6-methyl-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7493396.png)

![1-(4-bromophenyl)-N-[(2,3-dimethoxyphenyl)methyl]-N-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B7493406.png)